3-(N-Boc-aminomethyl)-5-bromopyridine

Catalog No.
S996940
CAS No.
943722-24-5
M.F
C11H15BrN2O2
M. Wt
287.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(N-Boc-aminomethyl)-5-bromopyridine

CAS Number

943722-24-5

Product Name

3-(N-Boc-aminomethyl)-5-bromopyridine

IUPAC Name

tert-butyl N-[(5-bromopyridin-3-yl)methyl]carbamate

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-6-8-4-9(12)7-13-5-8/h4-5,7H,6H2,1-3H3,(H,14,15)

InChI Key

VZPOHASZICQBDX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC(=CN=C1)Br

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CN=C1)Br

The exact mass of the compound 3-(N-Boc-aminomethyl)-5-bromopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(N-Boc-aminomethyl)-5-bromopyridine (CAS 943722-24-5) is a highly versatile, orthogonally reactive heteroaryl building block widely procured for pharmaceutical and agrochemical library synthesis. It features a robust 5-bromo substituent primed for transition-metal-catalyzed cross-coupling and a 3-methylamine moiety masked by a tert-butyloxycarbonyl (Boc) protecting group [1]. This specific configuration allows chemists to perform complex carbon-carbon or carbon-heteroatom bond formations at the pyridine core without compromising the amine functionality. By providing a pre-installed, acid-labile protected amine, this scaffold streamlines synthetic routes, enhances organic solubility, and eliminates the need for late-stage reductive amination, making it a critical raw material for accelerating drug discovery workflows and scaling up active pharmaceutical ingredients (APIs)[2].

Research Fit

1 Orthogonal Br / Boc-NH reactivity enables sequential cross-coupling and deprotection workflows
2 3,5-disubstituted pyridine core supports regioselective coupling at the 5-position
3 Pre-protected Boc-amine eliminates in-house protection steps and free-amine handling

Substituting 3-(N-Boc-aminomethyl)-5-bromopyridine with its unprotected analog (3-(aminomethyl)-5-bromopyridine) or lower-cost precursors like 5-bromo-3-pyridinecarbonitrile introduces severe process inefficiencies. Unprotected primary amines aggressively coordinate to palladium and copper catalysts, leading to catalyst poisoning, sluggish cross-coupling kinetics, and competitive N-arylation side reactions that decimate yields [1]. Conversely, utilizing a nitrile or aldehyde precursor requires a downstream reduction step to generate the amine; these reductive conditions (e.g., hydrogenation or hydride donors) frequently degrade sensitive functional groups introduced during prior coupling steps [2]. Consequently, attempting to bypass the pre-installed Boc-protected amine typically results in higher catalyst costs, lower overall step economy, and complex purification bottlenecks.

Substitution Risk

This Compound
Boc-protected 3,5-isomer; ambient-stable; bromine at 5-position for SNAr and Sonogashira coupling
Unprotected Analog
Free amine (CAS 135124-70-8) requires cold inert storage and in-house re-protection before use
Workflow stability may differ; re-optimization likely
This Compound
5-bromo substitution avoids 2-pyridyl metal-chelation side reactions common with 2-halopyridines
2,4-Isomer
4-(Boc-aminomethyl)-2-bromopyridine (CAS 1049025-21-9) favors Suzuki coupling; N-oxidation pathway not reported
Reactivity profile may not transfer between regioisomers
This Compound
3,5-substitution pattern supports distinct steric and electronic environment for Pd-catalyzed couplings
2,5-Isomer
2-(Boc-aminomethyl)-5-bromopyridine (CAS 1188477-11-3) alters regiochemical landscape for ligand/base systems
Ligand and base re-optimization may be required

Catalyst Loading in Palladium Cross-Coupling

In standard transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig), unprotected primary amines strongly coordinate to palladium centers, often requiring excess catalyst or extended reaction times. Utilizing 3-(N-Boc-aminomethyl)-5-bromopyridine prevents this off-target catalyst sequestration [1]. Comparative reaction optimizations indicate that Boc-protected heteroaryl bromides typically achieve >85% yield with standard 2-5 mol% Pd loadings, whereas the unprotected 3-(aminomethyl)-5-bromopyridine baseline can suffer from incomplete conversion or require >10 mol% Pd to overcome catalyst poisoning, significantly impacting scale-up economics [2].

Evidence DimensionPalladium catalyst loading requirement for >85% conversion
Target Compound Data2–5 mol% Pd (Boc-protected amine)
Comparator Or Baseline>10 mol% Pd (Unprotected primary amine)
Quantified Difference>50% reduction in precious metal catalyst loading
ConditionsStandard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in organic solvent

Reducing palladium loading directly lowers the cost of goods (COGs) and simplifies downstream metal scavenging during API procurement and scale-up.

Bioconversion Regioselectivity
Cross-study comparable
Complete substrate transformation in 7 days with C. echinulata ATCC 9245 at 30°C
Reported N-oxidation pathway context; 2,4-isomer lacks comparable data
No direct comparator yield data; differentiation is reactivity-orthogonal

Eliminating Late-Stage Reductive Amination

A common alternative strategy involves coupling a 5-bromo-3-pyridinecarboxaldehyde or nitrile, followed by reductive amination or reduction to install the methylamine. However, this multi-step approach risks reducing newly formed double bonds or cleaving sensitive groups [1]. By procuring 3-(N-Boc-aminomethyl)-5-bromopyridine, the amine is pre-installed. This eliminates the need for late-stage hydride donors (e.g., NaBH4, LiAlH4) or catalytic hydrogenation. Synthetic routes utilizing the pre-installed Boc-amine typically exhibit a 20-40% higher overall sequence yield compared to routes relying on post-coupling nitrile reduction, due to the avoidance of over-reduction side products [2].

Evidence DimensionOverall sequence yield for aminomethyl-pyridine functionalization
Target Compound DataPre-installed Boc-amine (avoids late-stage reduction)
Comparator Or Baseline5-bromo-3-pyridinecarbonitrile (requires downstream reduction)
Quantified Difference20–40% improvement in overall sequence yield
ConditionsMulti-step library synthesis with reducible functional groups

Procurement of the pre-functionalized, protected building block eliminates hazardous reduction steps and increases final product throughput in medicinal chemistry.

Purity & Stability
Cross-study comparable
97% (GC/HPLC); ambient storage temperature
Supports procurement workflow fit; free amine requires 2–8°C inert storage
Equivalent nominal purity; reported stability advantage over unprotected analog

Solubility and Extraction Efficiency

Unprotected aminomethyl pyridines are highly polar and often exhibit significant water solubility, complicating liquid-liquid extraction during aqueous workups and leading to product loss in the aqueous phase [1]. The addition of the lipophilic tert-butyloxycarbonyl (Boc) group in 3-(N-Boc-aminomethyl)-5-bromopyridine drastically alters the partition coefficient (LogP). This compound and its subsequent cross-coupled derivatives demonstrate near-quantitative partitioning into standard organic solvents (like ethyl acetate or dichloromethane), reducing the need for exhaustive, solvent-heavy extractions or salting-out procedures required by the unprotected analog[2].

Evidence DimensionOrganic phase recovery during aqueous workup
Target Compound DataNear-quantitative recovery in standard organic solvents (EtOAc/DCM)
Comparator Or BaselineUnprotected 3-(aminomethyl)-5-bromopyridine (high aqueous retention)
Quantified DifferenceSignificant reduction in extraction solvent volume and minimized product loss
ConditionsStandard aqueous/organic liquid-liquid extraction post-reaction

Enhanced organic solubility streamlines downstream processing, reduces solvent waste, and improves isolated yields during routine laboratory and pilot-scale workups.

Regioisomeric Coupling Fidelity
Class-level inference
5-Br position avoids 2-pyridyl metal-chelation side reactions
Regiochemical context may influence cross-coupling partner selection
No direct comparative kinetic data published; data to verify

High-Throughput Library Synthesis

Because the Boc-protected amine prevents catalyst poisoning and avoids competitive N-arylation, this compound is highly suited for automated, high-throughput Suzuki and Buchwald-Hartwig cross-coupling arrays. It allows for the rapid generation of diverse 3,5-disubstituted pyridine libraries without the need for intermediate purification or re-protection steps [1].

Synthesis of Kinase Inhibitors and CNS Therapeutics

The aminomethyl-pyridine motif is a common pharmacophore in kinase inhibitors and CNS-active agents. Procuring 3-(N-Boc-aminomethyl)-5-bromopyridine allows medicinal chemists to append complex aryl or heteroaryl groups at the 5-position via cross-coupling, followed by mild, acid-mediated Boc deprotection to reveal the primary amine for subsequent amide bond formation or salt formation, preserving sensitive functionalities installed earlier in the sequence [2].

Scale-Up and Process Chemistry of Pyridine APIs

In process chemistry, minimizing precious metal catalyst loading and simplifying workups are critical for cost-efficiency. The superior organic solubility and lower catalyst requirements of this Boc-protected building block make it the preferred choice for kilogram-scale API synthesis compared to unprotected amine analogs, which suffer from poor extraction profiles and high palladium sequestration [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enzymatic N-oxidation studies
Reported N-oxidation selectivity with microbial systems
Bioconversion condition optimization and N-oxide characterization
3,5-disubstituted pyridine library synthesis
Orthogonal Br/Boc reactivity for sequential diversification
Cross-coupling scope and deprotection sequence reproducibility
Multi-step synthesis scale-up
Ambient storage stability; consistent 97% purity supply
Process reproducibility and intermediate handling assessment

XLogP3

2

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl [(5-bromopyridin-3-yl)methyl]carbamate

Explore Compound Types